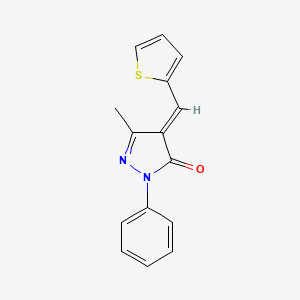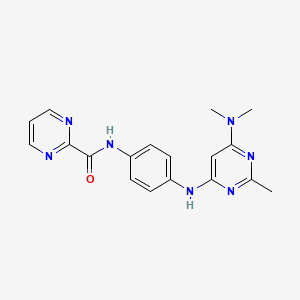
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide" is a chemical entity that appears to be a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One such method is described in the first paper, where a one-pot synthesis approach is used to create novel pyrimido[4,5-d]pyrimidine derivatives. This process involves the reaction of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes such as aryl isocyanates and isothiocyanates, leading to the formation of the desired pyrimidine derivatives after the elimination of dimethylamine and tautomerisation under thermal conditions .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further substituted with various functional groups. In the context of the compound , it likely contains multiple pyrimidine rings and additional substituents such as dimethylamino and carboxamide groups, which can significantly influence its chemical behavior and biological activity.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions. The second paper discusses the reaction of 2-dimethylaminomethylene-1,3-diones with N-C-N dinucleophiles, leading to the formation of substituted pyrimidinecarboxylates . These intermediates can then be hydrolyzed and converted into various substituted pyrimidines. Such reactions are crucial for the synthesis of complex pyrimidine-based structures, potentially including the compound of interest.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of "N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide", we can infer that its properties would be influenced by its molecular structure. Pyrimidine derivatives typically exhibit a range of solubilities in different solvents, melting points, and stabilities, which are important for their practical applications. The presence of functional groups such as carboxamide could affect the compound's hydrogen bonding capability, potentially influencing its solubility and bioavailability.
Applications De Recherche Scientifique
Anticancer and Anti-inflammatory Applications
Pyrazolopyrimidine derivatives, similar in structure to the compound , have been synthesized and evaluated for their potential anticancer and anti-inflammatory properties. These compounds have shown cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7, indicating their potential use in cancer therapy. Additionally, their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation, suggests potential anti-inflammatory applications (Rahmouni et al., 2016).
Amplifiers of Antibiotics
Derivatives of pyrimidin-4(3H)-ones, which are structurally related to the compound of interest, have been explored as amplifiers of phleomycin, an antibiotic. These compounds, specifically the pyridinylpyrimidines with strongly basic side chains, have shown activity against Escherichia coli, suggesting their potential use in enhancing the efficacy of certain antibiotics (Brown & Cowden, 1982).
Nonlinear Optical Properties
Pyrimidine derivatives have also been investigated for their nonlinear optical (NLO) properties, which are significant for applications in photonics and optoelectronics. Studies on thiopyrimidine derivatives have shown promising NLO properties, indicating the potential of pyrimidine-based compounds in the development of materials for optical devices (Hussain et al., 2020).
Antimicrobial Activity
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. Some novel pyrimidine compounds have exhibited significant to moderate antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Shastri & Post, 2019).
Orientations Futures
The aim of the study on pyrimido[4,5-d]pyrimidines is to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date . This survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .
Propriétés
IUPAC Name |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-12-21-15(11-16(22-12)25(2)3)23-13-5-7-14(8-6-13)24-18(26)17-19-9-4-10-20-17/h4-11H,1-3H3,(H,24,26)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMXDQUCLMAFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

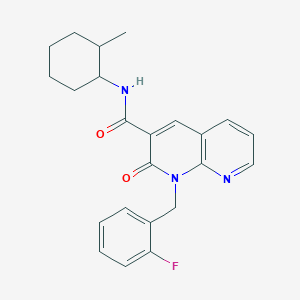
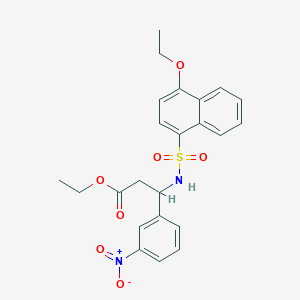
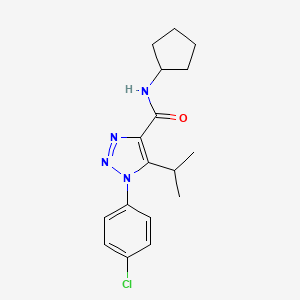
![6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2519702.png)
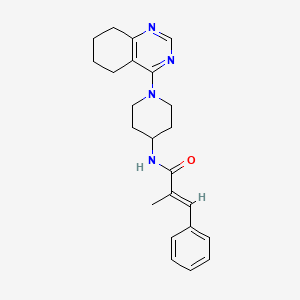
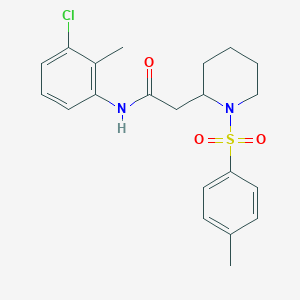
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2519705.png)
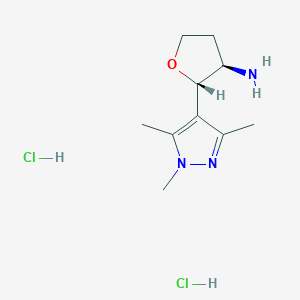
![[4-[[3-(3-Fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2519708.png)
![7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2519712.png)
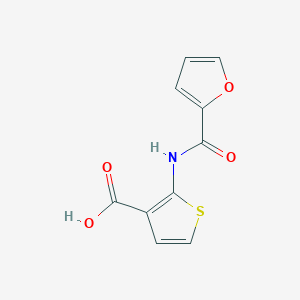
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)
![N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2519717.png)
